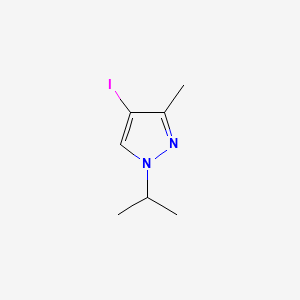

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUBXDOZFBNWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673669 | |

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-86-5 | |

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole"

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with the pyrazole nucleus standing out as a "privileged scaffold".[1][2] Its remarkable versatility and presence in numerous approved therapeutic agents underscore its importance in drug discovery.[3][4][5] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

This guide focuses on a specific, functionalized derivative: This compound . The strategic introduction of an iodine atom at the C4 position, coupled with an N1-isopropyl and a C3-methyl group, imparts a unique combination of steric and electronic properties. These substitutions are not trivial; they are deliberate modifications designed to modulate lipophilicity, metabolic stability, and target engagement. Understanding the fundamental physicochemical properties of this molecule is therefore a critical prerequisite for any researcher, scientist, or drug development professional aiming to utilize it as a synthetic intermediate or a potential bioactive agent. This document provides a comprehensive analysis of its chemical identity, predicted physicochemical parameters, and the authoritative experimental protocols required for their empirical validation.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. The structural features and key identifiers for this compound are summarized below. The structure consists of a five-membered pyrazole ring, substituted at the 1-position with an isopropyl group, at the 3-position with a methyl group, and at the 4-position with an iodine atom.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 1215295-86-5 | [6][7] |

| Molecular Formula | C₇H₁₁IN₂ | [6][8] |

| Molecular Weight | 250.08 g/mol | [6][8] |

| SMILES String | CC1=NN(C=C1I)C(C)C | [6] |

| InChI Key | ZOUBXDOZFBNWCB-UHFFFAOYSA-N | [6] |

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| cLogP (Octanol/Water) | 2.85 | Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability but also a possible risk of non-specific binding if too high. |

| Aqueous Solubility (logS) | -3.1 | Predicts low aqueous solubility, a common challenge for lipophilic compounds that can impact formulation and oral bioavailability. |

| pKa (Most Basic) | 1.85 | The pyrazole ring is weakly basic. This low pKa suggests it will be predominantly in its neutral form at physiological pH (7.4), which influences its interaction with targets and its solubility. |

| Boiling Point | 255.7 °C (at 760 mmHg) | Important for purification and assessing volatility. |

| Topological Polar Surface Area (TPSA) | 17.5 Ų | A low TPSA is strongly correlated with good cell membrane permeability and potential for blood-brain barrier penetration. |

Expected Analytical & Spectroscopic Data

For unambiguous structural confirmation and purity assessment, a combination of spectroscopic methods is required. Based on the known structure, the expected spectral data are as follows:

-

¹H NMR (Proton NMR):

-

Isopropyl CH: A septet is expected around 4.4-4.6 ppm.

-

Pyrazole C5-H: A singlet is expected around 7.4-7.6 ppm.

-

Methyl C3-CH₃: A singlet is expected around 2.2-2.4 ppm.

-

Isopropyl CH₃: A doublet is expected around 1.4-1.5 ppm, integrating to 6 protons.

-

-

¹³C NMR (Carbon NMR):

-

Expected peaks would correspond to the three distinct methyl carbons, the isopropyl methine carbon, and the three unique pyrazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted downfield.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ is expected at m/z ≈ 250.0. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies interpretation. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₁₁IN₂.

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching: Aliphatic C-H stretches from the methyl and isopropyl groups are expected around 2900-3000 cm⁻¹.

-

C=N and C=C stretching: Ring vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-I stretching: A weak absorption is expected in the far-IR region, typically below 600 cm⁻¹.

-

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, authoritative methodologies for the empirical determination of key physicochemical properties. These protocols are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.[9][10][11]

Workflow for Comprehensive Physicochemical Characterization

The logical flow for characterizing a novel compound like this compound is crucial. It begins with ensuring the purity of the sample, which is a prerequisite for accurate measurement of its intrinsic properties.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 and is considered the gold standard for solubility measurement.

Causality: The shake-flask method establishes a thermodynamic equilibrium between the solid solute and the solvent (water), ensuring the measured concentration represents the true saturation solubility. Temperature control is critical as solubility is temperature-dependent.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water (e.g., 10 mL) in a sealed, clean glass vial. The excess solid is necessary to ensure saturation is reached.

-

Equilibration: Place the vial in a mechanical shaker or agitator within a temperature-controlled water bath set to 25 °C (or other desired temperature). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been maintained.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the water bath for at least 24 hours to allow the undissolved solid to sediment. For colloidal suspensions, centrifugation at a controlled temperature is required.

-

Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Determination of Lipophilicity (LogP/LogD by Shake-Flask Method)

This protocol, based on OECD Guideline 107, measures the partition coefficient (P) between n-octanol and water, which is a key indicator of a molecule's lipophilicity.[12][13][14]

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. This partitioning behavior is fundamental to predicting a drug's absorption and distribution. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD measurement) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).

-

Equilibration: Seal the vessel and shake it at a controlled temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.

-

Sampling & Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase by HPLC or another suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Implications for Drug Development and Research

The physicochemical profile of a molecule dictates its fate in biological systems. Understanding these properties allows for rational drug design and the prediction of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.[15][16]

Structure-Property Relationships (SPR)

Each substituent on the pyrazole core deliberately modifies its properties. This diagram illustrates the interplay between the molecular structure and its resulting physicochemical characteristics.

Caption: Key Structure-Property Relationships.

-

4-Iodo Group: The large, lipophilic iodine atom significantly increases the molecule's LogP, which can enhance membrane permeability. It also blocks a potential site of metabolism (C4), which may increase the compound's half-life.

-

1-Isopropyl Group: This bulky alkyl group further increases lipophilicity and provides steric hindrance around the N1 position, potentially shielding the pyrazole ring from certain metabolic enzymes.

-

3-Methyl Group: A small lipophilic addition that can influence target binding through van der Waals interactions.

ADME Profile Inference

The measured and predicted physicochemical properties serve as inputs for forecasting the molecule's ADME behavior.

Caption: Inference of ADME Profile from Physicochemical Data.

This profile suggests that while the compound may readily cross cell membranes, its low aqueous solubility could be a limiting factor for oral absorption, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate. Its high lipophilicity suggests extensive distribution into tissues and a potential for high plasma protein binding, which would affect the free drug concentration.

Conclusion

This compound is a synthetic building block with a distinct physicochemical profile engineered by its specific substitution pattern. Its predicted high lipophilicity, low aqueous solubility, and low polar surface area suggest a molecule capable of penetrating biological membranes but one that may present formulation challenges. The provided authoritative protocols for solubility and lipophilicity determination offer a clear path for researchers to validate these computational predictions experimentally. A thorough understanding of these foundational properties is not merely academic; it is an essential, cost-saving, and scientifically rigorous step in leveraging this and similar molecules for advanced applications in drug discovery and materials science.

References

-

OECD (2006), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Summary of Considerations in the Report from the OECD Expert Group on Physical Chemistry, OECD Publishing, Paris.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.), The Role of Pyrazole Derivatives in Modern Drug Discovery.

-

Future Medicinal Chemistry (n.d.), Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

-

OECD (n.d.), OECD Guidelines for the Testing of Chemicals, Section 1.

-

ElectronicsAndBooks (n.d.), Predicting ADME properties in silico: methods and models.

-

Alfa Chemistry (n.d.), CAS 1215295-86-5 this compound.

-

Sigma-Aldrich (n.d.), 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR.

-

OECD (n.d.), Guidelines for the Testing of Chemicals.

-

Khan, S. (2026), PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

-

Alam, M. A. (2023), Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information.

-

MDPI (n.d.), Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

-

OECD (2006), OECD Guidelines for the Testing of Chemicals / Section 1. Google Books.

-

Chemycal (2017), OECD Guidelines for the Testing of Chemicals.

-

protocols.io (2024), LogP / LogD shake-flask method.

-

Chemical-Suppliers (n.d.), this compound | CAS 1215295-86-5.

-

Shin, H.K., et al. (n.d.), Predicting ADME Properties of Chemicals. ResearchGate.

-

Encyclopedia.pub (2022), Methods for Determination of Lipophilicity.

-

YouTube (2023), Prediction of physico-chemical and ADME properties with ACD/Percepta.

-

ResearchGate (n.d.), LogP / LogD shake-flask method v1.

-

PubMed (2015), Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

-

PubMed Central (n.d.), The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.

-

JoVE (2019), A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

-

ResearchGate (n.d.), Predicting ADME Properties of Chemicals.

-

ChemScene (n.d.), this compound.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | CAS 1215295-86-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. chemscene.com [chemscene.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application as a versatile intermediate in the development of novel therapeutic agents. The synthesis section offers a detailed, two-step experimental protocol, starting from readily available precursors. The guide elucidates the mechanistic principles behind the regioselective iodination of the pyrazole core, a critical transformation for its synthetic utility. Furthermore, this guide explores the strategic importance of the 4-iodo substituent, which serves as a reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document is intended to be a valuable resource for researchers engaged in drug discovery and development, providing both theoretical insights and practical methodologies for the effective utilization of this important scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The unique structural and electronic properties of the pyrazole nucleus allow for diverse interactions with biological targets, making it a versatile template for drug design.[2] The metabolic stability of pyrazole derivatives is a significant factor in their prevalence in recently approved pharmaceuticals.[3]

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Among the various strategies, the introduction of a halogen atom, particularly iodine, at the C4 position provides a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions.[4][5] This approach allows for the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.[4] this compound (CAS No. 1215295-86-5) is a prime example of such a functionalized building block, strategically designed for facile diversification.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be derived from supplier information and predicted based on the analysis of its structural analogues.

| Property | Value | Source |

| CAS Number | 1215295-86-5 | [6] |

| Molecular Formula | C₇H₁₁IN₂ | [6] |

| Molecular Weight | 250.08 g/mol | [6] |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO) | Inferred from related compounds |

| Melting Point | Not available in the literature | |

| Boiling Point | Not available in the literature |

Spectroscopic Characterization (Predicted)

The following spectroscopic data is predicted based on the structure of this compound and known chemical shifts for similar compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | s | 1H | C5-H |

| ~4.50 | sept | 1H | N-CH(CH₃)₂ |

| ~2.20 | s | 3H | C3-CH₃ |

| ~1.50 | d | 6H | N-CH(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C3 |

| ~135.0 | C5 |

| ~55.0 | C4 |

| ~50.0 | N-CH(CH₃)₂ |

| ~22.0 | N-CH(CH₃)₂ |

| ~12.0 | C3-CH₃ |

Infrared (IR) Spectroscopy: Expected characteristic peaks include C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the pyrazole ring, and C-I stretching.

Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z = 250.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the construction of the pyrazole core, followed by a regioselective iodination at the C4 position.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole

This procedure is adapted from standard Knorr-type pyrazole syntheses.

-

Materials:

-

Isopropylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add acetylacetone (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Regioselective Iodination to Yield this compound

This protocol utilizes a green and efficient iodination method.

-

Materials:

-

1-Isopropyl-3-methyl-1H-pyrazole (from Step 1)

-

Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

-

Procedure:

-

To a suspension of 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).

-

Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Extract the reaction mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to quench any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to afford the final product.

-

Mechanism of Regioselective Iodination

The electrophilic iodination of the 1,3-disubstituted pyrazole occurs preferentially at the C4 position. This high regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack.[4] The reaction proceeds via a classical electrophilic aromatic substitution mechanism. In the iodine/hydrogen peroxide system, a potent electrophilic iodine species (I⁺) is generated in situ, which is then attacked by the electron-rich pyrazole ring.

Caption: Simplified mechanism of electrophilic iodination of pyrazole.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium- and copper-catalyzed cross-coupling reactions.[5] The carbon-iodine bond is the most reactive among the halogens in these transformations, often allowing for milder reaction conditions and broader substrate scope.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for constructing biaryl structures, which are common motifs in kinase inhibitors.[5]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes, which are valuable precursors for a variety of heterocyclic systems.[5]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines. This is a powerful tool for introducing diverse amine functionalities.[5]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

C-O Coupling Reactions: Synthesis of ethers and other oxygen-containing compounds.

Workflow for Library Synthesis

Caption: Diversification of the pyrazole scaffold via cross-coupling reactions.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound and the reagents for its synthesis.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Synthesis Hazards:

-

Isopropylhydrazine: Is a potential carcinogen and is toxic. Handle with extreme care.

-

Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with combustible materials.

-

Iodine: Is corrosive and can cause burns.

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, regioselective synthesis and the high reactivity of the C-I bond in cross-coupling reactions make it an ideal starting material for the creation of diverse libraries of novel compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important scaffold in their pursuit of new therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

Sci-Hub. A mild and efficient method for the regioselective iodination of pyrazoles. Tetrahedron Letters. 2001. Available from: [Link] (Specific DOI not provided in search result)

-

ResearchGate. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Available from: [Link]

-

ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

National Center for Biotechnology Information. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed Central. Available from: [Link]

Sources

A Technical Guide to Determining the Solubility of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole in Organic Solvents

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Chemistry Division Subject: Methodologies and Predictive Insights for Characterizing the Solubility of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical research and development, influencing everything from reaction kinetics to bioavailability in drug discovery.[1][2] This guide addresses the solubility of this compound (CAS 1215295-86-5), a substituted pyrazole for which public domain solubility data is scarce.[3][4][5] Rather than a simple data sheet, this document provides a comprehensive framework for researchers to determine and interpret the solubility of this compound. It combines a theoretical analysis of the molecule's structure with a detailed, field-proven experimental protocol. The methodologies outlined herein are designed to be robust, repeatable, and grounded in established principles of physical chemistry.

Molecular Profile and Solubility Predictions

To predict the solubility of this compound, we must first analyze its structural components and their inherent polarities. This analysis is guided by the fundamental principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[6][7]

Molecular Structure: C₇H₁₁IN₂ Molecular Weight: 250.08 g/mol [4]

-

Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the ring itself has aromatic character, the presence of the two nitrogen atoms introduces a significant dipole moment, rendering the core moderately polar. Unsubstituted pyrazole, for instance, is more soluble in organic solvents like ethanol and acetone than in water.[8][9][10]

-

Alkyl Substituents (Isopropyl and Methyl): The N-isopropyl group and the C-methyl group are nonpolar, aliphatic moieties. These groups increase the molecule's lipophilicity (affinity for nonpolar environments) and steric bulk.

-

Iodo Group: The iodine atom at the 4-position is a key feature. Halogens, particularly larger ones like iodine, increase a molecule's lipophilicity.[11][12] While the carbon-iodine bond has a dipole, iodine's low electronegativity (similar to carbon) means this effect is less pronounced than with fluorine or chlorine.[13] More importantly, the large, polarizable electron cloud of iodine enhances van der Waals and London dispersion forces, which are crucial for interactions with nonpolar and weakly polar solvents.[13]

Predicted Solubility Behavior: Based on this hybrid structure—a polar heterocyclic core functionalized with nonpolar alkyl groups and a lipophilic iodine atom—this compound is predicted to exhibit the following solubility characteristics:

-

Low solubility in highly polar protic solvents like water.

-

Moderate to high solubility in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate) where dipole-dipole interactions can occur without the disruptive hydrogen bonding network of water.

-

High solubility in nonpolar and weakly polar solvents (e.g., Toluene, Dichloromethane, Hexane) due to the combined lipophilicity of the alkyl groups and the polarizable iodine atom.

The following diagram illustrates the relationship between the solute's molecular features and different solvent classes.

Caption: Predicted solute-solvent interactions.

Experimental Determination of Solubility

To quantitatively assess the solubility, the isothermal shake-flask method is the gold standard, recognized for its reliability in determining equilibrium solubility.[14] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

A diverse set of solvents should be chosen to cover a range of polarities and interaction types. The following table provides a recommended list.

| Solvent | Class | Relative Polarity | Rationale for Inclusion |

| Hexane | Nonpolar | 0.009 | Represents purely aliphatic, nonpolar interactions. |

| Toluene | Nonpolar (Aromatic) | 0.099 | Tests solubility in an aromatic, nonpolar environment. |

| Dichloromethane (DCM) | Weakly Polar Aprotic | 0.309 | A common, versatile solvent for halogenated compounds.[15] |

| Diethyl Ether | Weakly Polar Aprotic | 0.117 | Tests role of a non-hydrogen-bonding ether oxygen. |

| Ethyl Acetate | Polar Aprotic | 0.228 | An ester with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | A cyclic ether, often a better solvent than acyclic ethers. |

| Acetone | Polar Aprotic | 0.355 | A ketone with a strong dipole moment. |

| Acetonitrile | Polar Aprotic | 0.460 | A highly polar solvent common in synthesis and analysis. |

| Methanol | Polar Protic | 0.762 | A simple alcohol, tests hydrogen bonding capability. |

| Water | Polar Protic | 1.000 | Establishes baseline aqueous solubility. |

| Solvent property data sourced from publicly available solvent tables.[16][17][18][19] |

This protocol is designed as a self-validating system to ensure equilibrium is reached and results are accurate.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of labeled scintillation vials. The key is to ensure solid material remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected solvent to the corresponding vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24 hours. A longer duration (48 hours) is recommended to ensure thermodynamic equilibrium is reached, especially for poorly soluble systems.[2][20]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

The following diagram outlines this experimental workflow.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. This compound | CAS 1215295-86-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.ws [chem.ws]

- 7. chem.purdue.edu [chem.purdue.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Pyrazole | 288-13-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Properties of Solvents Used in Organic Chemistry [murov.info]

- 18. www1.chem.umn.edu [www1.chem.umn.edu]

- 19. Reagents & Solvents [chem.rochester.edu]

- 20. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5). As a valuable iodinated heterocyclic intermediate in pharmaceutical and agrochemical synthesis, ensuring its chemical integrity is paramount for reproducible research and development outcomes.[1][2] While specific, publicly available stability studies on this compound are limited, this document synthesizes foundational chemical principles, data from structurally similar analogues, and field-proven methodologies to establish best practices for its handling and storage. Furthermore, it details a proposed experimental framework for conducting forced degradation studies to elucidate its intrinsic stability and potential degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the purity, potency, and integrity of this compound.

Compound Identity and Physicochemical Profile

This compound is a substituted pyrazole derivative. The presence of a carbon-iodine bond makes it a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[2][3] Understanding its fundamental properties is the first step in developing an effective stability and storage strategy.

| Property | Value | Source |

| CAS Number | 1215295-86-5 | [4] |

| Molecular Formula | C₇H₁₁IN₂ | [4] |

| Molecular Weight | 250.08 g/mol | [4] |

| Appearance | Solid (predicted, based on analogues) | [5] |

| Synonyms | 4-iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | [4] |

Foundational Stability Analysis: A Mechanistic Perspective

The stability of a chemical entity is governed by its molecular structure and its interaction with external environmental factors. For this compound, the key areas of potential instability are the pyrazole ring and, most significantly, the carbon-iodine bond.

Intrinsic Structural Liabilities

-

The Carbon-Iodine (C-I) Bond: The C-I bond is the most significant functional group influencing the compound's stability. It is considerably weaker than C-Br or C-Cl bonds, making it susceptible to cleavage under relatively low energy conditions, particularly exposure to light (photolysis).

-

The Pyrazole Ring: The pyrazole ring itself is a relatively stable aromatic heterocycle. However, like many heterocyclic systems, it can be susceptible to photodegradation upon prolonged exposure to UV light.[6] It is generally resilient to hydrolysis except under extreme pH conditions.

Extrinsic Environmental Factors

-

Light: This is arguably the most critical factor. Organo-iodine compounds are known to be light-sensitive.[7] UV or even high-intensity visible light can provide sufficient energy to induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to a cascade of degradation products and discoloration.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7] For solid materials, high heat can also lead to sublimation, a phenomenon where a solid transitions directly to a gas, which can be a concern for iodine-containing compounds.[8]

-

Atmosphere (Oxygen): While the compound is not expected to be acutely air-sensitive, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can promote slow oxidative degradation pathways. Storing under an inert atmosphere (e.g., nitrogen or argon) is a preventative best practice.[6]

-

Moisture and pH: The compound should be protected from moisture to prevent potential hydrolysis, although this is considered a lower risk compared to photolytic or thermal degradation.[6] Contact with strong acids or bases should be avoided as they can catalyze decomposition.

Predicted Degradation Pathways

While empirical data for this specific molecule is not publicly available, we can predict the most probable degradation routes based on its structure and the behavior of related compounds.

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation

This protocol is a template and should be adapted based on available equipment and preliminary observations.

-

Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile (ACN).

-

Application of Stress:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

-

Thermal Degradation: Place a known quantity of the solid compound in a vial in an oven at 80°C for 48 hours. After incubation, dissolve to the stock concentration.

-

Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., a photostability chamber providing ICH Q1B-compliant exposure) for a defined period.

-

Control Sample: Store one vial of the stock solution under recommended conditions (2-8°C, protected from light).

-

-

Sample Processing: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak identification.

Data Presentation and Interpretation

The results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Incubation Time/Temp | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Control | N/A | 100.0 | 0.0 | 0 |

| Acidic (0.1M HCl) | 24 h @ 60°C | |||

| Basic (0.1M NaOH) | 8 h @ RT | |||

| Oxidative (3% H₂O₂) | 24 h @ RT | |||

| Thermal (Solid) | 48 h @ 80°C | |||

| Photolytic | (Specify exposure) |

Interpretation: A significant loss of the parent compound under a specific condition (e.g., >5-10% degradation) indicates a key instability. The chromatograms will reveal the retention times and UV spectra of any degradation products, which can be further characterized by MS to elucidate their structures.

Conclusion

This compound is a valuable synthetic intermediate whose chemical integrity is critical for its successful application. Based on the analysis of its structure and data from related compounds, it is predicted to be primarily sensitive to light and, to a lesser extent, elevated temperatures . Therefore, stringent adherence to storage conditions—specifically refrigeration (2-8°C) in a tightly sealed, opaque container under an inert atmosphere —is mandatory to ensure its long-term stability. For projects requiring a definitive understanding of its stability profile, the execution of a comprehensive forced degradation study as outlined in this guide is strongly recommended to empirically validate these predictions and proactively identify any potential liabilities in its handling and use.

References

-

ChemBK. (2024). 4-Iodo pyrazole. Retrieved from [Link]

-

AWS. (2015). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]

-

Safety Data Sheet. (2015). IPA-ISOPROPYL ALCOHOL. Retrieved from [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

E-Journal of Chemistry. (2011). An easy, safe and simple method for the iodination of heterocyclic compounds in water. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

-

EPOS™. (n.d.). Storage and administration of iodine contrast agents in Slovenian hospitals. Retrieved from [Link]

-

Reddit. (2022). storing iodine : r/chemistry. Retrieved from [Link]

-

MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

Sources

- 1. journals.iau.ir [journals.iau.ir]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epos.myesr.org [epos.myesr.org]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5) is not extensively available in public literature. The following guide has been compiled by extrapolating information from Safety Data Sheets (SDS) and technical documentation for structurally similar iodinated pyrazole derivatives. It is imperative that this compound be handled with the utmost caution, assuming it possesses hazards similar to or greater than its analogues. All laboratory procedures should be conducted following a thorough, site-specific risk assessment.

Introduction and Chemical Profile

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a common motif in medicinal chemistry, and halogenated intermediates like this compound are valuable building blocks for synthesizing more complex molecules through cross-coupling reactions.[1][2] Its utility in drug discovery necessitates a clear understanding of its potential hazards to ensure safe handling and application.

Chemical Identity:

-

Molecular Formula: C₇H₁₁IN₂[3]

-

Structure:

-

Physical Form: Expected to be a solid at room temperature, similar to other iodopyrazoles.[6]

| Property | Value | Source |

| CAS Number | 1215295-86-5 | [4] |

| Molecular Formula | C₇H₁₁IN₂ | [3] |

| Molecular Weight | 250.08 g/mol | [3][4] |

| Predicted Boiling Point | 253.3 ± 20.0 °C | [4] |

| Predicted Density | 1.70 ± 0.1 g/cm³ | [4] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not established, the classifications for analogous iodopyrazoles are consistent.[7][8][9][10][11][12] Therefore, it is prudent to assume the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8][10]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8][9][10][13]

-

Serious Eye Damage/Eye Irritation (Category 2A or 1): Causes serious eye irritation, and potentially serious eye damage.[7][8][10][13]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[7][8][9][10][13]

Hazard Pictogram:

GHS07 (Exclamation Mark)

Signal Word: Warning or Danger [7][13]

Hazard Statements (Assumed):

Potential Health Effects: Symptoms of exposure may include nausea, vomiting, abdominal pain, headache, skin redness and pain, and respiratory tract discomfort such as coughing, sore throat, and shortness of breath.[13] The chronic effects of this substance are largely unknown.[13]

Risk Management and Safety Protocols

A hierarchical approach to risk control is essential for handling this compound. The following diagram illustrates the preferred order of control measures.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-functioning chemical fume hood.[11][14] This is critical to prevent inhalation of any dust or aerosols.[13]

-

Ventilation: Use only in an area with adequate exhaust ventilation. A certified chemical fume hood is mandatory for all weighing and transfer operations.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and airborne particles causing serious eye irritation.[10][13] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile).[8] | Prevents skin contact which can cause irritation.[8][13] Gloves should be inspected before use and disposed of properly. |

| Skin/Body Protection | A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary based on the scale of the operation.[8][10] | Minimizes the risk of accidental skin exposure. |

| Respiratory Protection | Not typically required if work is conducted within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[8] | Prevents inhalation, which can lead to respiratory tract irritation.[9][13] |

Safe Handling and Storage

Handling Workflow:

Caption: Standard workflow for safely handling chemical reagents.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[8][12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[13][14]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[12] Keep the container tightly closed when not in use.[13][15] Some suppliers recommend refrigerated storage (2-8°C) under dry conditions.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[9][10][12]

Emergency and First-Aid Procedures

Immediate action is crucial in the event of an exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[10][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][13] Contaminated clothing should be removed and washed before reuse.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[10][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9][10]

Accidental Release and Disposal

Spill Response:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid procedures that would aerosolize the spilled solid.

-

Contain: Wearing appropriate PPE, contain the spill. Avoid generating dust.

-

Clean-up: Carefully sweep or scoop the solid material into a suitable container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all local, regional, national, and international regulations.[13] Dissolving the material in a combustible solvent for incineration in a licensed facility is a potential disposal route, but a certified waste disposal service should be consulted.[8]

Chemical Reactivity and Stability

-

Stability: The product is generally stable under recommended storage conditions.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][12]

-

Hazardous Decomposition Products: Upon combustion, hazardous products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide may be formed.[13]

Conclusion

This compound is a valuable research chemical that must be handled with care. The primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. Always consult the most recent Safety Data Sheet for related compounds and perform a thorough risk assessment before beginning any new experimental procedure.

References

- 4-Iodo-1-methyl-1H-pyrazole Safety D

- 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2. Sigma-Aldrich.

- 4-Iodopyrazole | C3H3IN2. PubChem - NIH.

- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth.

- Safety Data Sheet for 3-Iodo-1H-pyrazole. (2024). CymitQuimica.

- Safety Data Sheet for 4-Iodopyrazole. (2025). Fisher Scientific.

- Safety D

- This compound. ChemScene.

- This compound(SALTD

- Safety Data Sheet for Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxyl

- Safety Data Sheet for 3(5)-ISOPROPYL-4-NITRO-1H-PYRAZOLE. (2024). CymitQuimica.

- 4-Iodo-1-isobutyl-1H-pyrazole AldrichCPR 918487-09-9. Sigma-Aldrich.

- 3-Iodo-1-methyl-1H-pyrazole - Safety D

- 4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole. (2025). Chemsrc.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH.

- Food and Chemical Toxicology. (2020). Fragrance Material Safety Assessment Center - Elsevier.

- 4-iodo-1-isopropyl-5-methyl-1h-pyrazole. (n.d.). PubChemLite.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound(SALTDATA: FREE) | 1215295-86-5 [amp.chemicalbook.com]

- 5. PubChemLite - 4-iodo-1-isopropyl-5-methyl-1h-pyrazole (C7H11IN2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 7. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. phi.com [phi.com]

Iodinated Pyrazole Derivatives: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its synthetic tractability and ability to engage in various biological interactions have cemented its importance in drug discovery. The strategic introduction of an iodine atom onto this scaffold dramatically amplifies its utility, transforming it into a versatile and powerful intermediate. The carbon-iodine bond serves as a highly reactive handle for a suite of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of molecular diversity.[4] Furthermore, the iodine atom itself can participate in halogen bonding, a critical non-covalent interaction that can enhance ligand-target affinity.[5] This guide provides an in-depth exploration of the synthesis of iodinated pyrazoles, their application as pivotal synthetic building blocks, and their role in the development of targeted therapeutics across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

The Strategic Importance of the Pyrazole Scaffold and Iodination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and several kinase inhibitors used in oncology.[1][6] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its capacity to act as both a hydrogen bond donor and acceptor.

Halogenation is a fundamental strategy in medicinal chemistry to modulate a compound's pharmacological profile. While fluorine and chlorine are often used to influence metabolic stability and lipophilicity, iodine offers unique advantages. The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making iodinated heterocycles exceptionally valuable for synthetic diversification.[4][7] This allows chemists to build a core iodinated intermediate and subsequently introduce a wide array of substituents to probe the structure-activity relationship (SAR) of a compound series.

This guide will illuminate the causality behind synthetic choices and the mechanistic basis of the biological activities of this important class of molecules.

Synthesis of Iodinated Pyrazoles: A Methodological Overview

The regioselective introduction of iodine onto the pyrazole ring is a critical first step. The choice of methodology is dictated by the desired regioisomer and the electronic properties of the substituents already present on the ring.

Direct Electrophilic C-H Iodination

The C4 position of the pyrazole ring is electron-rich and thus most susceptible to electrophilic aromatic substitution. This makes direct C-H iodination at this position the most common and straightforward approach.

-

Mechanism: The reaction proceeds via the attack of the electron-rich pyrazole ring on an electrophilic iodine species (I⁺). The choice of iodinating system is crucial for generating this electrophile under conditions compatible with the substrate.

-

Common Reagents and Causality:

-

I₂ with an Oxidant: Using molecular iodine (I₂) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂) or potassium iodate (KIO₃) is a highly effective and often "green" approach.[8][9][10] The oxidant converts I₂ into a more potent electrophilic species. The H₂O₂ system is particularly attractive as its only byproduct is water.[9]

-

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, often used for substrates that are sensitive to harsher, more acidic conditions.[11]

-

Iodine Monochloride (ICl): ICl is a highly polarized and reactive reagent that can efficiently iodinate even less reactive pyrazole systems. It has been successfully used in a one-pot dehydration/iodination sequence starting from 5-hydroxy-4,5-dihydro-1H-pyrazoles.[7]

-

Iodination via Directed Ortho-Metalation

To access regioisomers that are not favored by the inherent electronics of the pyrazole ring, such as C5-iodo derivatives, a directed metalation strategy is employed.

-

Mechanism: This method involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a pyrazolyl-lithium intermediate. This highly nucleophilic species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom with high regioselectivity.[12]

-

Causality and Application: While powerful, this method requires stringent anhydrous conditions and often cryogenic temperatures. Its use is justified when the C5-iodo isomer is essential for the desired biological target engagement or as a synthetic handle for subsequent diversification where the C4 position is blocked or undesired.

Figure 1: Key synthetic strategies for the regioselective iodination of pyrazoles.

The 4-Iodopyrazole Scaffold: A Hub for Molecular Diversity

The true power of iodinated pyrazoles in medicinal chemistry lies in their role as versatile synthetic intermediates. The 4-iodopyrazole, in particular, has emerged as a cornerstone building block for constructing complex molecular architectures.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond's reactivity enables a variety of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability is paramount for lead optimization, where analogues are systematically prepared to enhance potency and selectivity.[4][7]

-

Suzuki-Miyaura Coupling: Reacting the 4-iodopyrazole with boronic acids or esters to introduce diverse aryl and heteroaryl moieties. This is one of the most widely used methods for elaborating the core scaffold.[4][12]

-

Sonogashira Coupling: Coupling with terminal alkynes to generate 4-alkynylpyrazoles. This reaction introduces a rigid linear linker, which can be valuable for spanning binding pockets.[4][12]

-

Other Couplings: The Heck, Stille, and Buchwald-Hartwig reactions are also employed to further expand the accessible chemical space from the iodinated precursor.[4]

Figure 2: The 4-iodopyrazole as a central precursor for diverse derivatives via cross-coupling.

Therapeutic Applications and Biological Activities

The synthetic flexibility afforded by iodinated pyrazoles has been leveraged to develop potent and selective modulators of various biological targets.

Kinase Inhibitors for Oncology

The pyrazole scaffold is a key feature in numerous kinase inhibitors, as it can effectively mimic the hinge-binding interactions of the native ATP ligand.[6][13] Iodinated pyrazoles are instrumental in the synthesis of these complex molecules.[4] Of the 74 small molecule kinase inhibitors approved by the US FDA, 8 contain a pyrazole ring, including Crizotinib and Ruxolitinib, underscoring the scaffold's importance.[14]

-

Target Examples: Research has demonstrated pyrazole-based inhibitors, developed from iodinated intermediates, targeting c-Jun N-terminal kinases (JNKs), c-Met, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[4]

-

Mechanism of Action: These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and halting aberrant signaling cascades that drive cancer cell proliferation.[15][16]

G-Protein Coupled Receptor (GPCR) Antagonists

Iodinated pyrazoles have been crucial in developing ligands for GPCRs, which are implicated in a vast range of physiological processes and diseases.

-

Cannabinoid (CB1) Receptor Antagonists: Structure-activity relationship studies on pyrazole-based CB1 antagonists identified that a p-iodophenyl group at the 5-position of the pyrazole ring was optimal for potent activity.[17] Such compounds have potential applications in treating metabolic disorders. The presence of iodine also provides a route to developing radiolabeled ligands for in vivo imaging techniques like single-photon emission computed tomography (SPECT).[17]

Antimicrobial Agents

With the rise of multidrug-resistant bacteria, novel scaffolds for antibiotics are urgently needed. Pyrazole derivatives have shown significant promise in this area.

-

Broad-Spectrum Activity: Various substituted pyrazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[18][19] The ability to rapidly diversify the pyrazole core using iodinated precursors is a key advantage in the search for new antimicrobial leads.[20]

Agents for Neurodegenerative Disorders

The pyrazole scaffold is being actively investigated for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[21][22]

-

Targeted Inhibition: Pyrazoline derivatives, closely related to pyrazoles, have been shown to inhibit key enzymes implicated in these diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[23][24] The synthetic pathways to these molecules often rely on the functionalization of halogenated heterocyclic cores.

Summary of Biological Activities

The following table summarizes representative data for compounds derived from or incorporating the iodinated pyrazole concept.

| Compound Class | Biological Target | Therapeutic Area | Reported Potency (IC₅₀ / MIC) | Reference(s) |

| Pyrazole-based Multi-CDK Inhibitor (AT7519) | CDK2 / CDK5 | Oncology | 24 nM / 23 nM | [4] |

| 5-(p-iodophenyl)pyrazole derivative | Cannabinoid Receptor 1 (CB1) | Metabolic/Neuropsychiatric | High Potency (Specific Ki not stated) | [17] |

| Aminoguanidine-derived diphenyl pyrazoles | E. coli / S. aureus | Infectious Disease | MIC = 1-8 µg/mL | [18] |

| Imidazo-pyridine substituted pyrazoles | Gram-negative bacteria | Infectious Disease | MBC < 1 µg/mL | [18] |

| 3,5-diphenylpyrazole derivative | Meprin α (metalloprotease) | Inflammation/Fibrosis | Low nanomolar range | [25] |

Experimental Protocol: Green Synthesis of a 4-Iodopyrazole Derivative

This protocol describes a practical and environmentally conscious method for the 4-iodination of a generic 1-aryl-3,5-dimethylpyrazole, adapted from methodologies emphasizing green chemistry principles.[9]

Objective: To synthesize 4-iodo-1-aryl-3,5-dimethylpyrazole via an I₂/H₂O₂ mediated reaction in an aqueous medium.

Materials:

-

1-Aryl-3,5-dimethylpyrazole (1.0 eq)

-

Molecular Iodine (I₂) (0.5 - 1.0 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 - 1.2 eq)

-

Water (as solvent)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1-aryl-3,5-dimethylpyrazole (1.0 eq) and water.

-

Reagent Addition: Add molecular iodine (I₂) to the suspension. Stir vigorously.

-

Initiation: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the stirring mixture at room temperature. The causality here is critical: H₂O₂ acts as the in-situ oxidant to generate the electrophilic iodine species necessary for the reaction. The slow addition maintains control over the reaction rate and temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from 2 to 12 hours depending on the substrate.

-

Work-up - Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine (indicated by the disappearance of the brown color).

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-iodo-1-aryl-3,5-dimethylpyrazole.

Self-Validation: The success of the synthesis is validated by standard analytical techniques: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of iodination, and Mass Spectrometry to confirm the molecular weight. The purity can be assessed by HPLC.

Conclusion and Future Perspectives

Iodinated pyrazole derivatives represent a class of molecules with profound importance in medicinal chemistry. Their value is twofold: the iodine atom serves as an exceptionally versatile synthetic handle for building molecular complexity through cross-coupling chemistry, and it can directly contribute to target binding through halogen bonding. This guide has demonstrated the key synthetic strategies to access these compounds and highlighted their successful application in developing inhibitors and antagonists for a wide range of therapeutic targets.

The future for iodinated pyrazoles remains bright. Their utility in creating diverse chemical libraries for high-throughput screening will continue to be exploited. Furthermore, the use of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) can transform these molecules into powerful probes for in vivo imaging (SPECT, PET) and targeted radiotherapy, opening new avenues in diagnostics and personalized medicine. As our understanding of subtle molecular interactions like halogen bonding deepens, the rational design of next-generation iodinated pyrazole therapeutics will undoubtedly lead to more potent, selective, and effective medicines.

References

-

Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). Chem Asian J, 19(23). Available at: [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Available at: [Link]

-

Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2010). ResearchGate. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26). Available at: [Link]

-

Iodine-Mediated Synthesis of Novel Pyrazole Derivatives. (2016). Synthesis, 48(04), 541–546. Available at: [Link]

-

Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. (n.d.). ResearchGate. Available at: [Link]

-

Iodine‐mediated synthesis of sulfonated pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2013). Tetrahedron Lett, 54(39). Available at: [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(19). Available at: [Link]

-

Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2022). Journal of the Chinese Chemical Society. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(1). Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(5). Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

-

ChemInform Abstract: Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. (2015). ResearchGate. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1). Available at: [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16). Available at: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(11). Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

-

The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Some New Pyrazole Derivatives. (2015). ResearchGate. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2013). MDPI. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Int J Mol Sci, 24(14). Available at: [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega, 7(43). Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega, 7(43). Available at: [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules, 24(10). Available at: [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Int J Mol Sci, 24(6). Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1). Available at: [Link]

-

Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. Available at: [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Adv, 5(58). Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2022). Biomedicines, 10(11). Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. schenautomacao.com.br [schenautomacao.com.br]

- 11. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]